OCT1 Transporter Inhibition: Target Compound vs. Structurally Distinct OCT1 Inhibitor from ChEMBL
In a standardized HEK293 cellular uptake assay measuring reduction of ASP+ substrate accumulation, 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride inhibited human OCT1 with an IC50 of 138,000 nM (138 µM) [1]. A structurally unrelated OCT1 inhibitor from the ChEMBL database (CHEMBL3560524; BDBM50505668) tested under identical assay conditions (same target, same cell line, same ASP+ readout) exhibited an IC50 of 118,000 nM (118 µM) [2]. The 20,000 nM difference corresponds to a 1.17-fold weaker inhibition for the oxadiazole compound, placing both compounds in the same low-potency category and indicating that the oxadiazole scaffold does not confer a meaningful OCT1 affinity advantage over other chemotypes.
| Evidence Dimension | Human OCT1 (SLC22A1) inhibition IC50 in HEK293 cells |
|---|---|
| Target Compound Data | IC50 = 1.38 × 10^5 nM (138 µM) |
| Comparator Or Baseline | CHEMBL3560524 (BDBM50505668): IC50 = 1.18 × 10^5 nM (118 µM) |
| Quantified Difference | Target compound is 1.17-fold weaker (∆ = +20,000 nM) |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells; ASP+ substrate uptake measured by microplate reader; identical assay protocol across both measurements |
Why This Matters
This low absolute potency confirms that the compound is unsuitable as an OCT1 chemical probe but establishes a baseline selectivity profile relevant to medicinal chemists evaluating the scaffold for HDAC6 or other targets where OCT1-related hepatic uptake may influence pharmacokinetics.
- [1] BindingDB. BDBM50241341: 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride. IC50 data for human OCT1 (SLC22A1). Accessed 2026. View Source
- [2] BindingDB. BDBM50505668 (CHEMBL3560524). IC50 data for human OCT1 (SLC22A1). Accessed 2026. View Source
